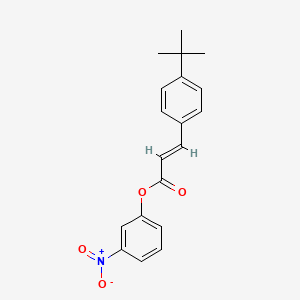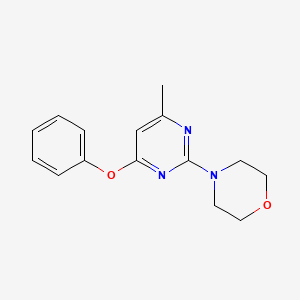
3-nitrophenyl 3-(4-tert-butylphenyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-nitrophenyl 3-(4-tert-butylphenyl)acrylate is a chemical compound that belongs to the class of acrylates. It is a yellow crystalline powder that is commonly used in scientific research for its unique properties. This compound is synthesized through a specific method and has various applications in the field of biochemistry and physiology.
Mecanismo De Acción
The mechanism of action of 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate involves the hydrolysis of the ester bond by enzymes such as lipases and esterases. The resulting product is 3-nitrophenol and 4-tert-butylcinnamic acid. This reaction can be monitored through various methods such as UV-Vis spectroscopy and HPLC.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate are dependent on the specific enzyme that is being studied. For example, lipases are involved in the breakdown of lipids in the body and are commonly studied using this compound. Additionally, esterases are involved in the metabolism of various compounds in the body and are also studied using this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate in lab experiments is its specificity for certain enzymes. This compound is also relatively easy to synthesize and purify. However, one limitation is that the hydrolysis reaction can be slow and may require longer reaction times.
Direcciones Futuras
There are numerous future directions for the use of 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate in scientific research. One potential area of study is the development of biosensors for the detection of lipases and esterases in various biological samples. Additionally, this compound could be used in the development of new inhibitors for these enzymes. Further research could also be conducted to better understand the mechanism of action of this compound and its potential applications in other areas of biochemistry and physiology.
Métodos De Síntesis
The synthesis of 3-nitrophenyl 3-(4-tert-butylphenyl)acrylate involves the reaction between 3-nitrophenol and 4-tert-butylcinnamic acid. The reaction is catalyzed by a base such as potassium carbonate and is carried out in a solvent such as dimethylformamide. The resulting product is a yellow crystalline powder that is purified through recrystallization.
Aplicaciones Científicas De Investigación
3-nitrophenyl 3-(4-tert-butylphenyl)acrylate is commonly used in scientific research for its unique properties. It is used as a substrate for various enzymes such as lipases and esterases. This compound is also used in the development of biosensors for the detection of these enzymes. Additionally, it is used in the synthesis of other compounds such as fluorescent probes and inhibitors.
Propiedades
IUPAC Name |
(3-nitrophenyl) (E)-3-(4-tert-butylphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-19(2,3)15-10-7-14(8-11-15)9-12-18(21)24-17-6-4-5-16(13-17)20(22)23/h4-13H,1-3H3/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFUBFRSXBZRPI-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC(=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-nitrophenyl (2E)-3-(4-tert-butylphenyl)prop-2-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5707393.png)
![N-[2,2-dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]aniline](/img/structure/B5707400.png)
![4-{[(5-chloro-2-pyridinyl)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5707409.png)

![2-{[2-chloro-4-(hydroxymethyl)-6-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5707416.png)
![ethyl {[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5707424.png)
![N-[2-(acetylamino)phenyl]-2-methoxyacetamide](/img/structure/B5707434.png)
![N-(4-methylphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5707444.png)
![4'-[(1,3-benzodioxol-5-ylmethylene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5707449.png)


![N-[4-(difluoromethoxy)phenyl]-2-(4-oxo-3(4H)-quinazolinyl)acetamide](/img/structure/B5707459.png)
![1-(2,5-dimethylphenyl)-4-[(5-methyl-2-thienyl)methyl]piperazine](/img/structure/B5707469.png)